An In-depth Technical Guide to the Physicochemical Properties of the Reaction Products of 2-Aminobutane and Carbon Dioxide
An In-depth Technical Guide to the Physicochemical Properties of the Reaction Products of 2-Aminobutane and Carbon Dioxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential characteristics of the products formed from the reaction of 2-aminobutane with carbon dioxide. It is important to note that "2-Aminobutane carbonate" is not a standard chemical designation for a stable, isolable compound. The interaction of 2-aminobutane, a primary amine, with carbon dioxide results in a dynamic equilibrium of products, primarily sec-butylammonium sec-butylcarbamate in non-aqueous environments and a mixture of sec-butylammonium bicarbonate and sec-butylammonium carbamate in aqueous solutions. This guide synthesizes available data on these reaction products and provides insights based on the established chemistry of amines and carbon dioxide, supplemented with data from analogous short-chain alkylammonium salts.
Introduction: The Reaction of 2-Aminobutane with Carbon Dioxide
2-Aminobutane (sec-butylamine) readily reacts with carbon dioxide in a reversible acid-base reaction. The nature of the resulting product is highly dependent on the reaction conditions, particularly the presence or absence of water.
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In non-aqueous (aprotic) solvents: Two molecules of 2-aminobutane react with one molecule of carbon dioxide to form sec-butylammonium sec-butylcarbamate. This involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to form the ammonium carbamate salt.
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In aqueous solutions: 2-aminobutane reacts with carbonic acid (formed from CO2 and water) to produce sec-butylammonium bicarbonate. Concurrently, the carbamate formation reaction also occurs, leading to an equilibrium mixture of the bicarbonate and carbamate salts.
This guide will focus on the properties of these likely products.
Physicochemical Properties
Due to the limited availability of specific experimental data for the carbonate and carbamate salts of 2-aminobutane, the following tables include a combination of data for the parent amine, 2-aminobutane, and expected properties of its carbonate/carbamate derivatives based on known chemistry and data from analogous compounds.
Table 1: Physicochemical Properties of 2-Aminobutane (sec-Butylamine)
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Ammoniacal, fishy | [1] |
| Boiling Point | 63 °C | [1] |
| Melting Point | -104 °C | [1] |
| Density | 0.724 g/cm³ at 20 °C | [1] |
| Solubility in Water | Miscible | [1] |
| pKa of conjugate acid | 10.6 |
Table 2: Predicted Physicochemical Properties of sec-Butylammonium Carbonate/Carbamate Derivatives
| Property | sec-Butylammonium sec-Butylcarbamate | sec-Butylammonium Bicarbonate |
| Molecular Formula | C₉H₂₂N₂O₂ | C₅H₁₃NO₃ |
| Molecular Weight | 190.28 g/mol | 135.16 g/mol |
| Appearance | Likely a white solid or viscous oil | Likely a white crystalline solid |
| Melting Point | Not available. Expected to be a low-melting solid. | Not available. Expected to be a solid. |
| Boiling Point | Decomposes upon heating | Decomposes upon heating |
| Solubility | Expected to be soluble in polar organic solvents and have some water solubility. | Expected to be soluble in water. |
| Thermal Stability | Reversibly decomposes to 2-aminobutane and CO₂ upon heating.[2] | Decomposes upon heating to 2-aminobutane, CO₂, and water. |
Experimental Protocols
Synthesis of sec-Butylammonium sec-Butylcarbamate (Non-Aqueous)
Objective: To synthesize sec-butylammonium sec-butylcarbamate by reacting 2-aminobutane with carbon dioxide in a non-aqueous solvent.
Materials:
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2-Aminobutane (sec-butylamine)
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Dry carbon dioxide gas
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Anhydrous aprotic solvent (e.g., toluene, diethyl ether, or dichloromethane)
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Reaction flask equipped with a gas inlet, magnetic stirrer, and drying tube
Procedure:
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Dissolve a known amount of 2-aminobutane in the anhydrous aprotic solvent in the reaction flask.
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Cool the solution in an ice bath to control the exothermic reaction.
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Bubble dry carbon dioxide gas through the stirred solution.
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The product, sec-butylammonium sec-butylcarbamate, is expected to precipitate from the solution as a white solid.
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The reaction progress can be monitored by observing the cessation of precipitation.
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The solid product can be isolated by filtration under an inert atmosphere (to prevent hydrolysis from atmospheric moisture), washed with a small amount of cold, anhydrous solvent, and dried under vacuum.
Characterization Methods
The synthesized products can be characterized using the following standard analytical techniques:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. Key expected vibrational frequencies for the carbamate include N-H stretching, C=O stretching (typically around 1630-1590 cm⁻¹ for the carbamate anion), and C-N stretching.[3][4] For the bicarbonate, characteristic peaks for the HCO₃⁻ ion would be expected.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cation and anion. In the ¹³C NMR spectrum, the carbamate carbonyl carbon typically appears around 165 ppm, while the bicarbonate carbon appears around 162 ppm.[5][6]
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Melting Point Analysis: To determine the melting point of the isolated solid product.
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Thermogravimetric Analysis (TGA): To investigate the thermal stability and decomposition profile of the salt.[7]
Mandatory Visualizations
Reaction Pathways
The following diagrams illustrate the chemical reactions of 2-aminobutane with carbon dioxide under different conditions.
Caption: Reaction of 2-Aminobutane with CO2.
Experimental Workflow for Synthesis and Characterization
The logical flow for the synthesis and analysis of the reaction products is depicted below.
Caption: Synthesis and Characterization Workflow.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of sec-butylammonium sec-butylcarbamate or sec-butylammonium bicarbonate.
However, the broader class of carbamates includes many biologically active compounds, most notably as insecticides that act by inhibiting the acetylcholinesterase enzyme.[8][9] It is important to emphasize that the toxicological properties of simple alkylammonium carbamates are not well-documented and cannot be directly inferred from the properties of more complex carbamate pesticides. Any investigation into the biological effects of the reaction products of 2-aminobutane and CO2 would require dedicated in vitro and in vivo studies.
Conclusion
While "2-aminobutane carbonate" is not a formally recognized chemical entity, the reaction of 2-aminobutane with carbon dioxide yields well-defined products: sec-butylammonium sec-butylcarbamate and sec-butylammonium bicarbonate. This technical guide has provided a framework for understanding the physicochemical properties of these compounds, drawing upon established chemical principles and data from analogous molecules. The provided experimental methodologies and characterization techniques offer a starting point for researchers to synthesize and analyze these materials. Further experimental investigation is necessary to fully elucidate the specific properties and potential applications of these compounds.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]
